2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one
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Overview
Description
6-METHYL-5-PENTYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-5-PENTYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a pentyl-substituted aldehyde with a phenylamine derivative, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-5-PENTYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-METHYL-5-PENTYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: Its derivatives could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-METHYL-5-PENTYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-METHYL-5-PENTYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-anilino-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H21N3O/c1-3-4-6-11-14-12(2)17-16(19-15(14)20)18-13-9-7-5-8-10-13/h5,7-10H,3-4,6,11H2,1-2H3,(H2,17,18,19,20) |
InChI Key |
XXTRZRAOPQYIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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